1-(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-one
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Overview
Description
1-(4-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-one is a chemical compound with the molecular formula C9H12N2O and a molecular weight of 164.21 g/mol . This compound is characterized by a pyrazole ring substituted with a cyclopropyl group and a methyl group, making it a unique structure in the realm of organic chemistry.
Preparation Methods
The synthesis of 1-(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-cyclopropyl-1-methyl-1H-pyrazole with ethanoyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(4-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-(4-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1-(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access. The pathways involved often include signal transduction mechanisms that lead to the desired biological effect .
Comparison with Similar Compounds
1-(4-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-one can be compared with other pyrazole derivatives such as:
1-(4-Methyl-1H-pyrazol-5-yl)ethan-1-one: Similar structure but lacks the cyclopropyl group, which may affect its reactivity and biological activity.
1-(4-Cyclopropyl-1H-pyrazol-5-yl)ethan-1-one: Lacks the methyl group, which can influence its chemical properties and applications.
1-(4-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)ethan-1-one: The position of the substituents on the pyrazole ring is different, leading to variations in chemical behavior and biological interactions.
Properties
IUPAC Name |
1-(4-cyclopropyl-2-methylpyrazol-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-6(12)9-8(7-3-4-7)5-10-11(9)2/h5,7H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQKCENMKMYVBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=NN1C)C2CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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